5-LOX Inhibition: Coumaperine Derivatives Achieve Sub-Micromolar-to-Low-Micromolar IC50, ~40-Fold More Potent Than Piperine and Comparable to Clinical-Stage Zileuton
In a cell-free 5-LOX inhibition assay using human recombinant enzyme, the catechol-type dihydroxyl coumaperine derivative CP-209 exhibited 82.7% inhibition at 20 µM with an IC50 of 2.1 ± 0.2 µM, and the vicinal trihydroxyl derivative CP-262-F2 exhibited 82.5% inhibition at 20 µM with an IC50 of 2.3 ± 0.2 µM, both comparable to the FDA-approved 5-LOX inhibitor zileuton (IC50 = 1.4 ± 0.2 µM) [1]. The methylenedioxy coumaperine derivative CP-155 (structurally analogous to natural piperine) showed 76.0% inhibition at 20 µM, while CP-194 (a 2,4,6-trimethoxy derivative) showed 77.1% inhibition at 20 µM [1]. By contrast, piperine's reported 5-LOX IC50 across independent studies ranges from approximately 54 µM (ChEMBL, human PMNL 5-LOX) to 85.79 µM (soybean LOX enzyme kinetics) [2], representing a ~26- to 41-fold potency gap favoring the coumaperine chemotype. Pseudo-peroxidase assays confirmed that CP-209 and CP-262-F2 inhibit 5-LOX via a redox mechanism involving disruption of the active-site iron oxidation state, similar to zileuton, whereas CP-155 and CP-194 act through a non-competitive, non-redox mechanism, indicating that coumaperine derivatives can access multiple inhibitory modes depending on aromatic substitution [1].
| Evidence Dimension | 5-LOX enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | CP-209: IC50 = 2.1 ± 0.2 µM (82.7% inhibition at 20 µM); CP-262-F2: IC50 = 2.3 ± 0.2 µM (82.5% at 20 µM); CP-155: 76.0% inhibition at 20 µM; CP-194: 77.1% inhibition at 20 µM |
| Comparator Or Baseline | Zileuton (clinical 5-LOX inhibitor): IC50 = 1.4 ± 0.2 µM; Piperine: IC50 = 54 µM (human PMNL 5-LOX, ChEMBL) to 85.79 µM (soybean LOX enzyme kinetics) |
| Quantified Difference | CP-209/CP-262-F2 are ~1.5-fold less potent than zileuton but ~26- to 41-fold more potent than piperine; CP-155/CP-194 achieve ~76-77% inhibition at 20 µM vs. piperine's ~58% inhibition at comparable concentrations |
| Conditions | Cell-free human recombinant 5-LOX assay at 20 µM compound concentration; IC50 determined by spectrophotometric measurement; piperine data from independent studies using human PMNL 5-LOX (HPLC method) and soybean LOX (enzyme kinetics) |
Why This Matters
A 26-41× potency advantage over the most abundant and cheapest pepper alkaloid (piperine) justifies the higher procurement cost and synthetic investment in coumaperine-derived scaffolds for any 5-LOX-targeted drug discovery program.
- [1] Muthuraman S, Nandakumar N, Gopinath P, Nithya P, Gopas J, Kumar RS. Design, synthesis and identification of novel coumaperine derivatives for inhibition of human 5-LOX: Antioxidant, pseudoperoxidase and docking studies. Bioorg Med Chem. 2019 Feb 15;27(4):1076–1087. doi:10.1016/j.bmc.2019.01.003 View Source
- [2] Prasad NS, Raghavendra R, Lokesh BR, Naidu KA. Spice phenolics inhibit human PMNL 5-lipoxygenase. Prostaglandins Leukot Essent Fatty Acids. 2004 Jun;70(6):521–528. doi:10.1016/j.plefa.2003.11.006 (piperine 5-LOX IC50 in range 25–83 µM); and ChEMBL Database, Compound Report CHEMBL508, piperine human PMNL 5-LOX IC50 = 54000 nM (54 µM); and Tawfik et al. Chem Biol Drug Des. 2015;85(6):672–680 (piperine soybean LOX IC50 = 85.79 µM) View Source
